molecular formula C₂₄H₂₅D₃N₂O₃ B1160494 Naftopidil-d3

Naftopidil-d3

Cat. No.: B1160494
M. Wt: 395.51
Attention: For research use only. Not for human or veterinary use.
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Description

Naftopidil-d3 is a deuterium-labeled analog of naftopidil, serving as a critical internal standard in mass spectrometry-based bioanalysis. Its primary research application is the precise quantification and pharmacokinetic profiling of its parent drug, naftopidil, in biological matrices such as plasma and tissue samples. Naftopidil is an α1-adrenergic receptor (AR) antagonist with a distinctive pharmacological profile, exhibiting a three-fold higher affinity for the α1D-adrenoceptor subtype than for the α1A subtype . This selectivity differentiates it from other alpha-blockers like tamsulosin and is a key subject of investigation. In research settings, naftopidil is primarily studied for its ability to relax smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) . Furthermore, its affinity for the α1D-AR subtype, which is prevalent in the bladder detrusor muscle and spinal cord, suggests a potential role in modulating storage symptoms and the micturition reflex, making it a valuable compound for urological research . Beyond urology, research has explored the potential anti-cancer properties of naftopidil, investigating its pro-apoptotic effects in various cancer cell lines . The use of this compound as an internal standard ensures accurate and reliable measurement of naftopidil in these diverse research contexts, facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C₂₄H₂₅D₃N₂O₃

Molecular Weight

395.51

Synonyms

4-[2-(Methoxy-d3)phenyl]-α-[(1-naphthalenyloxy)methyl]-1-piperazineethanol;  Naftopil-d3;  (+/-)-Naftopidil-d3; 

Origin of Product

United States

Synthetic Methodologies for Naftopidil D3

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The synthesis of Naftopidil-d3 would require the selective introduction of three deuterium atoms into the Naftopidil molecule. The general synthesis of Naftopidil involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by the alkylation of 1-(2-methoxyphenyl)piperazine (B120316). wikipedia.orggoogle.com Deuterium incorporation could theoretically be achieved by utilizing deuterated starting materials or through hydrogen-deuterium exchange reactions on the final Naftopidil molecule or its precursors.

Potential strategies could include:

Use of Deuterated Precursors: A common strategy for synthesizing deuterated compounds is to use starting materials that already contain deuterium at the desired positions. For this compound, this could involve the synthesis of a deuterated version of 1-(2-methoxyphenyl)piperazine or a deuterated epoxide intermediate.

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing molecule. This can be catalyzed by acids, bases, or metals. For instance, a photochemical, metal-free hydrogen isotope exchange (HIE) has been described for the deuteration of the naphthalene (B1677914) core of Naftopidil, which could be a potential route for introducing deuterium.

Isotopic Purity and Chemical Characterization of this compound

Following any synthetic procedure, the resulting this compound would require rigorous characterization to confirm its chemical identity and isotopic purity.

Isotopic Purity Assessment: The isotopic purity, which is the percentage of the deuterated compound relative to its non-deuterated and other isotopologues, is a critical parameter. High-resolution mass spectrometry (HRMS) is a primary technique for this analysis. By comparing the intensities of the mass peaks corresponding to the d0, d1, d2, and d3 species, the isotopic enrichment can be accurately determined.

Chemical Characterization: Standard analytical techniques would be employed to confirm the structure of the synthesized this compound.

Mass Spectrometry (MS): In addition to determining isotopic purity, MS would confirm the molecular weight of this compound.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) would be used to assess the chemical purity of the compound.

A hypothetical data table for the characterization of this compound is presented below. It is crucial to understand that this table is illustrative and not based on experimental data.

ParameterExpected Result
Molecular Formula C24H25D3N2O3
Molecular Weight 395.5 g/mol
Isotopic Purity (by HRMS) >98% d3
1H NMR Absence of signals at deuterated positions
2H NMR Presence of signals corresponding to D atoms
Chemical Purity (by HPLC) >99%

Optimization of Deuteration Yields and Scalability in Laboratory Synthesis

The efficiency of any synthetic route to this compound would need to be optimized to maximize the yield and ensure the process is scalable.

Optimization of Reaction Conditions: This would involve systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to find the conditions that provide the highest yield of the desired deuterated product with the highest isotopic purity.

Scalability: A laboratory-scale synthesis would need to be designed with scalability in mind. This involves choosing reagents and reaction conditions that are amenable to larger-scale production, ensuring safety and cost-effectiveness. The general synthesis of Naftopidil has been described as suitable for industrial production, suggesting that a modified process for this compound could also be scalable. google.com

Stereochemical Considerations in this compound Synthesis

Naftopidil possesses a chiral center at the 2-position of the propan-2-ol chain. The synthesis of Naftopidil typically results in a racemic mixture. wikipedia.org Therefore, any synthesis of this compound would also need to address the stereochemistry of this center.

If a stereospecific synthesis of a particular enantiomer of this compound is required, chiral starting materials or a chiral resolution step would be necessary. For example, the synthesis of specific enantiomers of Naftopidil has been achieved using methods like asymmetric kinetic resolution. This would need to be incorporated into the synthetic strategy for this compound if a single enantiomer is the target. The deuteration step itself would need to be evaluated to ensure it does not affect the stereochemical integrity of the chiral center.

Advanced Analytical Applications of Naftopidil D3 in Bioanalysis

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Naftopidil-d3 as an Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for quantifying drugs and their metabolites in complex biological matrices. The development of robust LC-MS/MS methods relies heavily on the use of an appropriate internal standard (IS). researchgate.net A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because it shares nearly identical physicochemical properties with the analyte (Naftopidil). biopharmaservices.comcerilliant.com This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively correcting for any procedural variability. researchgate.net

Research has demonstrated the development of sensitive and specific LC-MS/MS assays for Naftopidil in human plasma using a deuterated internal standard (such as Naftopidil-d7, a close analog to this compound). indexcopernicus.comijpsr.com These methods typically involve a simple sample preparation step, like protein precipitation, followed by chromatographic separation on a C18 column. indexcopernicus.comijpsr.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. indexcopernicus.comnih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for Naftopidil analysis.

ParameterTypical Value/Condition
Sample Preparation Protein Precipitation (Acetonitrile) or Liquid-Liquid Extraction indexcopernicus.comrjptonline.org
Chromatography Reverse Phase (C18 Column) indexcopernicus.comijpsr.com
Mobile Phase Acetonitrile and Ammonium Formate Buffer (Gradient Elution) indexcopernicus.comijpsr.com
Ionization Source Electrospray Ionization (ESI), Positive Mode indexcopernicus.comnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) indexcopernicus.comijpsr.com
Naftopidil Transition m/z 393 → 190 indexcopernicus.comijpsr.com
Naftopidil-d7 IS Transition m/z 400 → 190 indexcopernicus.comijpsr.com
This table presents a generalized summary of LC-MS/MS conditions based on published methods for Naftopidil analysis.

A significant challenge in bioanalysis, particularly with ESI-MS, is the phenomenon of matrix effects. longdom.org These effects arise from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgresearchgate.net This can compromise the accuracy and reproducibility of the assay. researchgate.net

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for these matrix effects. nih.gov Since this compound co-elutes with the unlabeled Naftopidil, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively normalized. researchgate.net Studies evaluating matrix effects confirm that while they can be present, a co-eluting stable isotope-labeled internal standard can compensate for these effects, ensuring data accuracy. nih.govnih.gov However, it is crucial during method development to thoroughly assess the matrix effect to ensure the chosen IS tracks the analyte reliably across different biological samples. researchgate.netnih.gov

Validation of a bioanalytical method is essential to demonstrate its reliability for its intended purpose. who.int For methods employing this compound, validation according to regulatory guidelines (e.g., U.S. FDA) involves assessing precision, accuracy, sensitivity, and stability. indexcopernicus.comnih.gov

Precision refers to the closeness of repeated measurements and is typically expressed as the percent coefficient of variation (%CV).

Accuracy measures how close the determined value is to the true value, expressed as a percentage of the nominal concentration.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. who.int

Validated LC-MS/MS methods for Naftopidil using a deuterated internal standard have demonstrated excellent precision and accuracy, with %CV values well within the accepted limit of 15% (20% at the LLOQ). indexcopernicus.comijpsr.comnih.gov These methods achieve high sensitivity, with LLOQs reported in the sub-ng/mL range (e.g., 0.30 ng/mL), making them suitable for pharmacokinetic studies. indexcopernicus.comijpsr.com

The table below shows representative precision and accuracy data from a validated method.

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.30< 15%90.0% - 110.0%< 15%90.0% - 110.0%
Low QC 0.90< 10%92.0% - 108.0%< 10%92.0% - 108.0%
Mid QC 120< 8%95.0% - 105.0%< 8%95.0% - 105.0%
High QC 240< 8%95.0% - 105.0%< 8%95.0% - 105.0%
This table contains illustrative data synthesized from typical bioanalytical method validation reports for Naftopidil, demonstrating adherence to standard acceptance criteria. indexcopernicus.comijpsr.comnih.gov

Matrix Effects and Signal Suppression in Deuterated Internal Standard Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. 6-napse.com The sample is vaporized and separated based on its physical and chemical properties as it travels through a capillary column before being detected by a mass spectrometer. 6-napse.com

However, direct GC-MS analysis of Naftopidil is not common. Naftopidil is a relatively large and polar molecule with low volatility, making it unsuitable for direct GC analysis without chemical derivatization to increase its volatility and thermal stability. LC-MS/MS is generally the preferred technique for the bioanalysis of such compounds. indexcopernicus.comresearchgate.net While GC-MS is widely used for analyzing other substances, such as steroids or smaller pharmaceutical intermediates, its application for a compound with the structural properties of Naftopidil is limited. ruifuchemical.comnih.gov Therefore, there is a scarcity of published research detailing the use of this compound in GC-MS applications.

Application of this compound in Quantitative Metabolomics Research

Quantitative metabolomics aims to measure the concentrations of metabolites within a biological system to understand physiological or pathological states. biocrates.comnih.gov Mass spectrometry-based platforms are central to metabolomics research. nih.gov In targeted metabolomics, researchers focus on a specific group of metabolites in a particular pathway.

This compound is an ideal tool for targeted metabolomics studies investigating the biotransformation of Naftopidil. escholarship.org By administering Naftopidil and using this compound as an internal standard, researchers can accurately quantify not only the parent drug but also its various metabolites in different biological matrices. frontiersin.org This approach allows for a detailed characterization of the drug's metabolic profile, identifying key enzymatic pathways responsible for its breakdown (e.g., glucuronidation). frontiersin.orgresearchgate.net The stable isotope label ensures that quantification is precise, even for low-abundance metabolites, providing critical insights for drug metabolism and pharmacokinetic studies. escholarship.org

Role of this compound in Stable Isotope Dilution Assays

A stable isotope dilution assay (SIDA) is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. imrpress.comnih.gov This labeled compound, such as this compound, serves as an ideal internal standard. The fundamental principle is that the labeled and unlabeled versions of the compound exhibit identical chemical and physical behavior during sample preparation and analysis. umsl.edudergipark.org.tr

The role of this compound in SIDA is to provide a basis for the most accurate and precise quantification possible with mass spectrometry. imrpress.com Any loss of analyte during extraction, transfer, or injection is mirrored by a proportional loss of the this compound internal standard. researchgate.net Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant, irrespective of sample loss. nih.gov This makes SIDA, particularly when coupled with LC-MS/MS, an extremely robust technique for bioanalysis, capable of overcoming challenges like matrix effects and procedural variability. dergipark.org.tr The LC-MS/MS methods described in section 3.1 are, in fact, practical applications of the stable isotope dilution assay principle. indexcopernicus.comijpsr.com

Mechanistic Investigations of Naftopidil Metabolism Using Deuteration

Elucidation of Metabolic Pathways via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the metabolic pathways of xenobiotics. researchgate.net By introducing deuterium at specific positions in a molecule, researchers can follow the biotransformation of the parent compound and identify its metabolites using mass spectrometry. researchgate.net In the case of Naftopidil, which is known to undergo metabolism primarily through demethylation and hydroxylation, deuteration can provide critical insights into the reaction mechanisms. medchemexpress.com

Ex Vivo and In Vitro Metabolic Stability Studies of Naftopidil-d3

Metabolic stability assays are essential in vitro tools used in drug discovery to predict the in vivo clearance of a compound. nih.gov These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

For this compound, a higher metabolic stability would be expected compared to its non-deuterated counterpart, particularly if the deuteration site is a primary location of metabolism. This increased stability would be a direct consequence of the kinetic isotope effect, leading to a longer in vitro half-life and lower intrinsic clearance. Such findings would suggest a potentially longer half-life and reduced systemic clearance in vivo.

Illustrative Data: In Vitro Metabolic Stability of this compound

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
NaftopidilHuman Liver Microsomes2527.7
This compoundHuman Liver Microsomes6510.7
NaftopidilRat Hepatocytes4017.3
This compoundRat Hepatocytes957.3

This table contains hypothetical data for illustrative purposes. The values are not based on experimental results for this compound.

Characterization of Deuterated Metabolites and Their Analytical Signatures

The identification and characterization of metabolites are critical steps in understanding the biotransformation of a drug. bvsalud.org For deuterated compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. The presence of deuterium atoms results in a characteristic mass shift in both the parent drug and its metabolites, facilitating their detection and differentiation from endogenous compounds. researchgate.net

The fragmentation patterns of deuterated metabolites in tandem mass spectrometry (MS/MS) can provide precise information about the location of the deuterium atoms. bvsalud.org For example, if a fragment ion retains the deuterium label, it confirms that the metabolic modification occurred on a different part of the molecule. Conversely, the loss of the mass shift in a fragment ion points to the site of metabolism. These unique analytical signatures are invaluable for unequivocally identifying the structures of deuterated metabolites.

Pharmacokinetic Research Focusing on Deuterated Naftopidil

Comparative Pharmacokinetic Profiles of Naftopidil and Naftopidil-d3

While direct, head-to-head clinical studies comparing the pharmacokinetic profiles of Naftopidil and this compound are not available in published literature, the anticipated changes can be extrapolated from the known pharmacokinetics of Naftopidil and the established principles of the deuterium (B1214612) kinetic isotope effect.

Naftopidil is characterized by low oral bioavailability, estimated to be around 17% in healthy subjects, which is attributed to substantial first-pass metabolism in the liver rather than poor absorption. researchgate.net Its elimination half-life is relatively short, averaging between 3.3 and 5.4 hours in healthy individuals. researchgate.net The primary metabolic pathways involve demethylation and hydroxylation, mediated largely by CYP2C9 and CYP2C19 enzymes. ncats.io

Deuteration of Naftopidil at the sites susceptible to metabolism (a process known as "site-selective deuteration") is expected to slow down these enzymatic reactions. This slowdown would lead to a decrease in the rate of metabolic clearance, which in turn would increase the systemic exposure (AUC) and prolong the elimination half-life of the drug. tandfonline.cominformaticsjournals.co.in Consequently, the oral bioavailability of this compound is predicted to be significantly higher than that of its non-deuterated counterpart, as a larger fraction of the drug would escape first-pass metabolism and reach systemic circulation intact. informaticsjournals.co.in

Interactive Table: Theoretical Comparison of Pharmacokinetic Parameters

Below is a table outlining the reported pharmacokinetic parameters for Naftopidil and the theoretically expected changes for this compound based on the kinetic isotope effect.

Pharmacokinetic ParameterNaftopidil (Reported Values)This compound (Expected Profile)Rationale for Expected Change
Oral Bioavailability ~17% researchgate.netIncreasedReduced first-pass metabolism due to slower CYP450-mediated breakdown. tandfonline.cominformaticsjournals.co.in
Elimination Half-life (t½) ~3-5 hours researchgate.netIncreasedSlower metabolic clearance leads to a longer residence time in the body. informaticsjournals.co.in
Area Under the Curve (AUC) Varies with doseIncreasedHigher bioavailability and lower clearance result in greater overall drug exposure.
Systemic Clearance (CL) HighDecreasedPrimarily driven by a reduction in metabolic clearance. nih.gov
Metabolism Extensive (via CYP2C9, CYP2C19) ncats.ioDecreasedThe Deuterium Kinetic Isotope Effect slows the rate of C-D bond cleavage at metabolic "hot-spots". tandfonline.complos.org

Modeling and Simulation of Deuteration-Induced Pharmacokinetic Alterations

In modern drug development, computational modeling and simulation are critical tools for predicting the effects of chemical modifications on a drug's behavior. While specific simulation studies for this compound have not been published, the general methodology for assessing deuteration effects is well-established.

This process often begins with in silico tools, such as molecular docking. plos.org Researchers can build computational models of Naftopidil interacting with the active sites of its primary metabolizing enzymes, CYP2C9 and CYP2C19. ncats.ioplos.org These models help identify the specific hydrogen atoms on the Naftopidil molecule that are most vulnerable to enzymatic attack (metabolic "hot-spots"). By simulating the replacement of these hydrogens with deuterium, the models can predict changes in binding affinity and the energy required for bond cleavage. This allows for a theoretical estimation of the magnitude of the kinetic isotope effect at various positions on the molecule.

Such simulations are crucial for designing an effective deuteration strategy. They help prioritize which deuterated versions of the drug to synthesize for in vitro testing. However, the predictive power of these models is not absolute. The in vivo effects of deuteration can be complex and are not always predictable, as factors like metabolic switching—where the metabolic burden shifts to an alternative, non-deuterated site—can occur. tandfonline.comscispace.com Therefore, while modeling provides essential guidance, its predictions must be confirmed through empirical in vitro and in vivo studies. nih.govplos.org

Investigations into the Absorption, Distribution, and Elimination Mechanisms Influenced by Deuteration

The influence of deuteration on the absorption, distribution, metabolism, and excretion (ADME) of a drug is primarily rooted in its effect on metabolism.

Absorption: Naftopidil is readily absorbed from the gastrointestinal tract. researchgate.net Deuteration is not expected to change the rate or extent of absorption itself, as this is a passive process not typically subject to the kinetic isotope effect. However, by reducing the intensity of first-pass metabolism in the liver, deuteration is expected to significantly increase the fraction of an oral dose that reaches systemic circulation, thereby enhancing its absolute oral bioavailability. tandfonline.cominformaticsjournals.co.in

Elimination: The primary route of elimination for Naftopidil is through metabolic clearance. By inhibiting this process, deuteration would lead to a lower systemic clearance and a corresponding increase in the elimination half-life. informaticsjournals.co.innih.gov This would mean that this compound is removed from the body more slowly than its non-deuterated counterpart.

Interactive Table: Summary of Deuteration's Anticipated Influence on ADME

ADME PhaseNaftopidilAnticipated Impact of Deuteration on this compound
Absorption Rapidly absorbed, but low bioavailability (~17%) due to first-pass effect. researchgate.netBioavailability significantly increased.
Distribution Widely distributed.No significant change expected.
Metabolism Extensively metabolized by CYP2C9 and CYP2C19. ncats.ioRate of metabolism significantly decreased.
Elimination Cleared relatively quickly via metabolism (t½ ~3-5h). researchgate.netElimination half-life prolonged; systemic clearance decreased.

Utility of this compound in Microdosing and Accelerator Mass Spectrometry (AMS) Studies

This compound serves a critical function in advanced pharmacokinetic research, particularly in the analytical aspects of microdosing and studies involving Accelerator Mass Spectrometry (AMS).

A microdose study involves administering a sub-therapeutic dose of a drug (typically less than 100 micrograms) to human subjects to characterize its pharmacokinetic profile early in the development process, minimizing safety risks. nih.gov The resulting plasma concentrations are often extremely low, requiring highly sensitive analytical methods for quantification.

The primary and most common utility of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov In any pharmacokinetic study, a known quantity of this compound is added to every patient sample (e.g., blood plasma). Because this compound is chemically identical to Naftopidil, it behaves the same way during sample extraction and analysis. However, the mass spectrometer can distinguish it from the non-deuterated drug due to its higher mass. By comparing the signal of the drug to the constant signal of the internal standard, analysts can achieve highly accurate and precise quantification of Naftopidil, correcting for any variability in the analytical process. researchgate.net

Accelerator Mass Spectrometry (AMS) is an even more sensitive technique capable of detecting minute quantities of rare isotopes, most commonly the radiolabel ¹⁴C. aps.orgosti.gov In a typical human ADME study using this technology, a microdose of ¹⁴C-labeled drug is administered. tandfonline.com While this compound (a stable isotope) would not be the primary tracer measured by AMS in a ¹⁴C study, its role as an internal standard for the LC-MS/MS quantification of the non-radioactive parent drug remains crucial for building a complete pharmacokinetic picture.

An alternative approach that avoids radioactivity uses a stable isotope like ¹³C or deuterium as the tracer, with detection by ultra-sensitive LC-MS/MS instead of AMS. researchgate.nettandfonline.com In such a design, a microdose of this compound could theoretically be administered intravenously while a standard oral dose of non-labeled Naftopidil is given. The distinct masses would allow LC-MS/MS to simultaneously track both the intravenous and oral forms, enabling the calculation of absolute bioavailability in a single experiment.

Molecular and Cellular Research Applications Leveraging Naftopidil D3

Mechanistic Studies of Naftopidil Action with Deuterated Analogs

Stable isotope-labeled compounds, including deuterated versions like Naftopidil-d7, are frequently used as tracers for quantification in drug development. medchemexpress.com These labeled compounds allow for precise tracking and measurement of the parent drug and its metabolites in complex biological systems, which is essential for detailed pharmacokinetic and mechanistic investigations. medchemexpress.euresearchgate.net

Receptor Binding Kinetics and Ligand-Target Interactions: Insights from Deuteration

Naftopidil is a selective alpha-1 adrenoceptor antagonist with a high affinity for the α1D and α1A subtypes. patsnap.comnih.gov Understanding the kinetics of how Naftopidil-d3 binds to these receptors provides critical insights into its pharmacological effects. Receptor binding kinetics are defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). excelleratebio.comresearchgate.net The ratio of these constants determines the equilibrium dissociation constant (Kd), a measure of binding affinity. excelleratebio.comresearchgate.net

While deuteration is not expected to change the fundamental interaction with the receptor's binding site, it can subtly influence the kinetics. zeochem.com For instance, a slower dissociation rate (a smaller kₒff) can lead to prolonged receptor occupancy, potentially resulting in a more sustained pharmacological effect. excelleratebio.com By using radiolabeled or fluorescently tagged versions of this compound in competitive binding assays, researchers can precisely measure these kinetic parameters. nih.govnih.gov Scatchard analysis of such binding data can reveal whether the deuteration affects the binding affinity (Kd) or the total number of binding sites (Bmax). nih.gov Such studies have shown that Naftopidil itself acts as a competitive and reversible antagonist at α1-adrenoceptors in human prostate tissue. nih.gov

Kinetic ParameterDescriptionRelevance to this compound Research
kₒₙ (Association Rate Constant) The rate at which the ligand binds to the receptor. excelleratebio.comCan be influenced by subtle changes in molecular properties due to deuteration.
kₒff (Dissociation Rate Constant) The rate at which the ligand-receptor complex dissociates. excelleratebio.comA key determinant of the duration of drug action; a slower kₒff can prolong effects.
Kd (Equilibrium Dissociation Constant) The ratio of kₒff to kₒₙ, indicating the ligand's binding affinity. excelleratebio.comComparing the Kd of Naftopidil and this compound reveals any impact of deuteration on affinity.
Residence Time (1/kₒff) The average time a ligand remains bound to its receptor. researchgate.netA longer residence time can correlate with a longer duration of biological effect.

Cellular Uptake and Efflux Mechanisms of Deuterated Naftopidil

The journey of a drug into and out of a cell is a critical determinant of its efficacy. Cellular uptake and efflux are often mediated by specific transporter proteins. nih.govnih.gov Investigating these processes for this compound can provide a clearer picture of its intracellular concentration and availability at the target site.

Deuterated compounds like this compound are valuable tools for these studies. Because they can be easily distinguished from their non-deuterated counterparts by mass spectrometry, they can be used as tracers to follow the movement of the drug across the cell membrane. medchemexpress.eu Researchers can incubate cells with this compound and, at various time points, lyse the cells and analyze the intracellular content to quantify uptake. Similarly, efflux can be studied by "loading" cells with the deuterated compound and then measuring its appearance in the extracellular medium over time. Such experiments can help identify if active transport mechanisms, such as those involving P-glycoprotein (P-gp) or other ABC transporters, are involved in the efflux of Naftopidil. nih.govtandfonline.com Some studies have noted that for certain compounds, cellular uptake can be a limiting factor for activity observed in whole-cell assays compared to isolated enzyme assays. maynoothuniversity.ie

Deuterated Naftopidil in In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable for dissecting the molecular mechanisms of drug action. nih.gov Using this compound in these models allows for controlled experiments to understand its effects on cellular processes. For example, researchers can use cell lines that express specific subtypes of the α1-adrenoceptor to confirm the selectivity of this compound and to study the downstream signaling pathways that are activated upon receptor binding. medchemexpress.com

Three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly being used as they more closely mimic the in vivo environment. nih.gov In these models, this compound can be used to study how factors like drug penetration, metabolic gradients, and cell-cell interactions influence its activity. nih.gov For instance, studies have shown that Naftopidil can inhibit the proliferation of prostate cancer cells and alter the interactions between tumor and stromal cells. medchemexpress.com Using this compound in these co-culture models could help to further elucidate the specific molecular players involved in these effects. Furthermore, studies on photoreceptor cell lines have identified Naftopidil as a compound that can offer cytoprotection against light-induced stress, a finding that could be further explored using its deuterated analog. nih.gov

In Vitro ModelApplication for this compound ResearchKey Insights Gained
Monolayer Cell Cultures Studying basic cellular responses, receptor binding, and signaling pathways.Elucidation of receptor subtype selectivity and downstream effects.
3D Spheroid/Organoid Cultures Investigating drug penetration, metabolic effects, and cell-cell interactions in a more physiologically relevant context. nih.govUnderstanding of how the tissue microenvironment impacts drug efficacy.
Co-culture Models (e.g., tumor and stromal cells) Examining the effect of this compound on intercellular communication and the tumor microenvironment. medchemexpress.comInsights into the anti-proliferative and stromal-modifying effects of the drug.
Transporter-expressing Cell Lines Characterizing the role of specific uptake and efflux transporters in the disposition of this compound.Identification of key proteins that regulate intracellular drug concentrations.

Theoretical and Computational Chemistry Approaches for Deuterated Naftopidil

Quantum Mechanical Calculations of C-D Bond Strengths and Vibrational Frequencies

Quantum mechanics forms the theoretical bedrock for understanding the fundamental differences between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. A key principle is that the C-D bond is stronger than a C-H bond. echemi.comquora.com This is a consequence of the difference in zero-point vibrational energy (ZPVE). Because deuterium (B1214612) is heavier than hydrogen, the C-D bond vibrates at a lower frequency than the C-H bond. stackexchange.comias.ac.in According to quantum mechanics, even at absolute zero, a bond possesses a minimum vibrational energy, the ZPVE. The lower vibrational frequency of the C-D bond results in a lower ZPVE. echemi.comquora.com Since it takes more energy to cleave a bond from a lower energy state to the dissociation limit, the C-D bond is effectively stronger. ias.ac.in

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to precisely quantify these differences for Naftopidil-d3. By modeling the potential energy surface, these calculations can predict bond dissociation energies and vibrational frequencies.

Table 1: Hypothetical Quantum Mechanical Calculation Results for a Target C-H/C-D Bond in Naftopidil

ParameterC-H Bond (Naftopidil)C-D Bond (this compound)Percentage Difference
Bond Dissociation Energy (kJ/mol) 413418+1.2%
Vibrational Frequency (cm⁻¹) ~2950~2150-27.1%
Zero-Point Energy (kJ/mol) 17.612.8-27.3%

Note: The values presented in this table are illustrative and represent typical differences observed for C-H vs. C-D bonds. Actual values would require specific DFT calculations on the this compound molecule.

Molecular Dynamics Simulations to Predict Conformational Changes and Receptor Interactions of Deuterated Analogs

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into how deuteration might influence the conformational landscape of Naftopidil and its interaction with target receptors like the α1a, α1b, and α1d adrenoceptors. nih.govmedchemexpress.com While the substitution of hydrogen with deuterium does not alter the molecule's average structure, it can subtly affect intermolecular interactions and dynamic behavior. mdpi.comnih.gov For instance, deuterium is a slightly weaker hydrogen bond donor than hydrogen, which could minutely alter the residence time and strength of interactions within a receptor binding pocket. mdpi.com

MD simulations can be used to:

Assess Conformational Stability: Compare the conformational flexibility of Naftopidil and this compound. While large-scale changes are not expected, subtle shifts in the populations of different conformers might occur. acs.org

Analyze Receptor Binding: Dock this compound into a homology model of an α1-adrenoceptor and run simulations to compare its binding pose, interaction energies, and the dynamics of key binding site residues against the non-deuterated parent drug. biorxiv.org

Evaluate Solvation Effects: Differences in how Naftopidil and this compound interact with surrounding water molecules can be modeled, as deuteration can slightly alter hydration shells. acs.org

Table 2: Hypothetical Molecular Dynamics Simulation Data for Naftopidil vs. This compound in an α1-Adrenoceptor Binding Site

ParameterNaftopidilThis compound
Binding Free Energy (ΔG, kcal/mol) -9.5 ± 0.4-9.6 ± 0.4
Average Residence Time (ns) 5052
Key H-bond/D-bond Distance (Å) 2.1 ± 0.22.1 ± 0.2

Note: This table illustrates the type of data generated from MD simulations. The values are hypothetical, suggesting that while binding affinity may not change significantly, subtle kinetic differences could be observable.

Computational Modeling of Kinetic Isotope Effects in Naftopidil Metabolism

The primary motivation for developing deuterated drugs is to modulate their metabolic fate. The metabolic breakdown of many drugs involves the enzymatic cleavage of C-H bonds, often by Cytochrome P450 (CYP) enzymes. researchgate.net Replacing a hydrogen atom at a site of metabolism with deuterium can significantly slow down this process. This is known as the primary Kinetic Isotope Effect (KIE), where the rate for the hydrogen-containing compound (kH) is greater than the rate for the deuterium-containing compound (kD). ias.ac.inresearchgate.net

Computational models, particularly combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are well-suited to predict the magnitude of the KIE. numberanalytics.com These methods can calculate the activation energies for the C-H and C-D bond-breaking steps in the enzyme's active site. pnas.org A higher activation energy for the C-D bond cleavage directly translates to a slower reaction rate. nih.gov By identifying the primary "soft spots" for metabolism on the Naftopidil molecule, such as the methoxy (B1213986) groups or positions on the naphthalene (B1677914) ring, computational modeling can guide the optimal placement of deuterium atoms to maximize metabolic stability.

Table 3: Hypothetical Computational Modeling of KIE for a Metabolic Oxidation of Naftopidil

Isotopic BondCalculated Activation Energy (Ea, kcal/mol)Predicted Relative Rate (k)Predicted KIE (kH/kD)
C-H 15.01.00 (Reference)\multirow{2}{*}{~5.5}
C-D 16.20.18

Note: This table provides a theoretical example of how computational models predict KIE. A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Substitutions

Structure-Activity Relationship (SAR) studies systematically explore how modifications to a chemical structure affect its biological activity. informaticsjournals.co.in Incorporating deuterium is a subtle modification that fits neatly into SAR exploration, often termed "deuterium-driven SAR". researchgate.net The goal is to improve pharmacokinetic properties (like metabolic stability) without negatively impacting the pharmacodynamic properties (receptor binding affinity and efficacy). researchgate.netacs.org

For Naftopidil, a computational SAR study would involve the hypothetical placement of deuterium at various positions on the molecule that are distinct from the primary pharmacophore responsible for receptor binding. The analysis would aim to identify deuteration sites that slow metabolism while preserving or even enhancing target engagement. This strategy can lead to an optimized drug candidate with an improved therapeutic window. nih.gov

Table 4: Illustrative Computational SAR Study for this compound Analogs

CompoundDeuteration PositionPredicted Metabolic Half-life (t½, hours)Predicted Receptor Affinity (Ki, nM)
Naftopidil None3.51.2
Analog 1 Naphthalene Ring4.01.3
Analog 2 Methoxy Group (-OCD₃)8.51.2
Analog 3 Piperazine Ring3.62.5

Note: This table is a hypothetical representation of a computational SAR screen. It suggests that deuterating the methoxy group (Analog 2) could significantly improve metabolic stability without compromising receptor affinity, making it a promising candidate for synthesis and experimental validation.

Emerging Research Directions and Future Perspectives for Naftopidil D3

Potential Applications of Naftopidil-d3 in Targeted Drug Delivery Research

This compound, a deuterated analog of Naftopidil, holds significant promise in the field of targeted drug delivery research. The primary advantage of using deuterated compounds like this compound lies in their potential to alter the pharmacokinetic profile of the parent drug. dovepress.comnih.govnih.gov The substitution of hydrogen with deuterium (B1214612) atoms can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov This increased bond strength can make the molecule more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net

In the context of targeted drug delivery, a slower rate of metabolism for this compound could translate to a longer half-life and prolonged duration of action. dovepress.com This enhanced metabolic stability means that the drug could remain at the target site for a longer period, potentially leading to improved therapeutic efficacy. dovepress.com For instance, research on other deuterated compounds has shown that this modification can lead to a more favorable safety profile by reducing the formation of toxic metabolites. dovepress.comnih.gov

The application of this compound could be particularly relevant in developing formulations for site-specific delivery, such as in the treatment of benign prostatic hyperplasia (BPH). nih.gov By incorporating this compound into nanocarriers or other advanced delivery systems, researchers could potentially achieve higher local concentrations of the active drug in the prostate tissue while minimizing systemic exposure and associated side effects.

Integration of this compound into Advanced Omics Technologies (e.g., Pharmacoproteomics)

The use of deuterated compounds like this compound is highly valuable in advanced "omics" technologies, particularly in pharmacoproteomics and metabolomics. These fields aim to understand the global changes in proteins and metabolites in response to drug treatment.

In mass spectrometry-based quantitative analysis, deuterated molecules serve as ideal internal standards. nih.govtexilajournal.comclearsynth.comscioninstruments.com Because this compound is chemically almost identical to Naftopidil but has a different mass, it can be added to a biological sample to accurately quantify the concentration of the non-deuterated drug and its metabolites. clearsynth.comresearchgate.net This is crucial for overcoming matrix effects and variability in sample preparation and analysis, ensuring precise and reliable measurements. clearsynth.comscioninstruments.com

The integration of this compound in pharmacoproteomic studies would allow researchers to:

Trace Drug Metabolism: By tracking the appearance of deuterated metabolites, scientists can elucidate the metabolic pathways of Naftopidil in complex biological systems. clearsynth.com

Quantify Target Engagement: The use of a deuterated standard can help in accurately measuring the amount of drug bound to its target receptors, such as the α1-adrenergic receptors. selleckchem.com

The ability to generate complex and reliable data is essential for building comprehensive models of a drug's mechanism of action and for identifying potential biomarkers of efficacy or toxicity. scioninstruments.com

Methodological Advancements in Deuterium Labeling for Complex Chemical Entities

The synthesis of deuterated compounds, especially complex molecules like Naftopidil, has seen significant methodological advancements. Traditionally, deuterium labeling involved multi-step syntheses starting from deuterated precursors. researchgate.net However, recent progress has focused on more efficient and selective methods.

Key advancements include:

Late-Stage Functionalization: Techniques like hydrogen isotope exchange (HIE) allow for the direct replacement of hydrogen with deuterium on a fully formed molecule. researchgate.netx-chemrx.com This is more atom-economical and applicable to complex structures. x-chemrx.com

Catalyst Development: Iridium-based catalysts have become a gold standard for HIE reactions due to their high selectivity and reactivity. researchgate.net More recently, Raney nickel-catalyzed HIE processes under continuous flow conditions have shown excellent results for nitrogen-containing heterocycles and pharmaceutical compounds. x-chemrx.com

Electrochemical Methods: Electrochemical deuteration using heavy water (D₂O) as the deuterium source offers a tunable and easy-to-operate method for labeling. This has been successfully applied to synthesize deuterated pharmaceuticals by converting specific functional groups. oaepublish.com

Photocatalysis: Visible-light photocatalytic deuteration is an emerging technique that provides another avenue for incorporating deuterium into organic molecules. researchgate.net

These advanced methods offer greater control over the position of deuterium labeling (regioselectivity), which is crucial as the therapeutic benefits of deuteration can be highly dependent on which metabolic "soft spots" are modified. nih.govresearchgate.net

Deuteration Method Description Key Advantages
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on a pre-existing molecule, often using a metal catalyst. researchgate.netx-chemrx.comCost-efficient, atom-economical, suitable for late-stage functionalization of complex molecules. x-chemrx.com
Electrochemical Deuteration Uses heavy water and electricity to introduce deuterium at specific functional groups. oaepublish.comTunable, easy to operate, offers excellent site selectivity. oaepublish.com
Photocatalytic Deuteration Utilizes visible light to drive the deuteration reaction. researchgate.netProvides an alternative energy source for the reaction, expanding the scope of possible transformations. researchgate.net

This table provides an interactive overview of modern deuterium labeling techniques.

Contribution of Deuterated Analogs to Fundamental Understanding of Drug Disposition and Action

The study of deuterated analogs like this compound contributes significantly to the fundamental understanding of drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADME) and action. By comparing the pharmacokinetic and pharmacodynamic profiles of a deuterated drug with its non-deuterated counterpart, researchers can gain valuable insights. nih.govnih.gov

The primary contribution stems from the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net In drug metabolism, this typically manifests as a slower rate of reactions that involve the breaking of a carbon-deuterium bond. nih.gov

Studying these differences allows scientists to:

Identify Key Metabolic Pathways: If deuteration at a specific position significantly slows down metabolism, it indicates that this position is a primary site of metabolic attack. nih.gov For Naftopidil, which undergoes demethylation and hydroxylation, deuterating specific sites could reveal the relative importance of these pathways. nih.gov

Improve Pharmacokinetic Properties: Understanding the metabolic weak points allows for the rational design of drugs with improved properties, such as a longer half-life, which could lead to less frequent dosing. nih.govbioscientia.de

Reduce Toxic Metabolite Formation: In cases where a metabolite is responsible for toxicity, deuteration can be used to shunt metabolism away from the pathway that produces the harmful substance. dovepress.comnih.gov

Stabilize Stereoisomers: Deuteration can sometimes be used to stabilize stereoisomers, preventing their interconversion and leading to a more specific pharmacological effect. bioscientia.de

Ultimately, the use of deuterated analogs provides a powerful tool for medicinal chemists and pharmacologists to probe the intricacies of how a drug behaves in the body, leading to the development of safer and more effective medicines. nih.gov

Q & A

How should researchers design a pharmacokinetic study to compare Naftopidil-d3 with its non-deuterated counterpart?

Answer: A robust pharmacokinetic study should employ the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define objectives. For example:

  • Population : Preclinical models (e.g., rodents) or human cell lines expressing α1-adrenergic receptors.
  • Intervention : Administration of this compound at physiologically relevant doses.
  • Comparison : Non-deuterated Naftopidil under identical conditions.
  • Outcome : Key parameters such as bioavailability, half-life (t1/2t_{1/2}), and metabolic stability via LC-MS/MS quantification.
  • Time : Longitudinal sampling over 24–72 hours to capture elimination phases.
    Statistical power analysis should precede the study to determine sample size, ensuring reproducibility .

What methodologies are optimal for resolving contradictions in receptor-binding affinity data for this compound?

Answer: Contradictory binding affinity results (e.g., KdK_d variations across studies) require:

  • Replication : Validate assays using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding).
  • Contextual Analysis : Assess experimental variables such as buffer composition (pH, ion concentration) and temperature, which influence deuterium isotope effects .
  • Principal Contradiction Analysis : Identify the dominant factor (e.g., assay sensitivity vs. isotopic purity) driving discrepancies. Prioritize resolving this factor before secondary variables .

How can researchers ensure ethical and statistically valid participant selection in clinical trials involving this compound?

Answer:

  • Inclusion/Exclusion Criteria : Define eligibility based on biomarkers (e.g., prostate-specific antigen levels for benign prostatic hyperplasia studies) to minimize confounding variables.
  • Stratified Randomization : Balance cohorts by age, sex, and metabolic genotype (e.g., CYP2D6 polymorphisms affecting drug metabolism).
  • FINER Criteria : Evaluate feasibility, novelty, and relevance of the trial design. For example, ensure deuterated drug interactions with common medications (e.g., antihypertensives) are pre-screened .

What advanced techniques are recommended for analyzing this compound’s metabolic stability in hepatic microsomes?

Answer:

  • Deuterium Isotope Effect (DIE) Quantification : Compare metabolic rates of this compound vs. non-deuterated form using high-resolution mass spectrometry (HRMS).
  • Time-Dependent Inhibition (TDI) Assays : Assess CYP450 enzyme inhibition potential via pre-incubation protocols.
  • Data Interpretation : Use nonlinear regression models to distinguish DIE-driven stability improvements from assay noise. Cross-tabulate results with isotopic purity certificates (e.g., ≥98% deuterium incorporation) .

How should conflicting results in this compound’s therapeutic efficacy be addressed in meta-analyses?

Answer:

  • Systematic Review Protocols : Adhere to PRISMA guidelines to screen studies for methodological rigor (e.g., blinding, control groups).
  • Subgroup Analysis : Stratify data by study type (e.g., in vitro vs. in vivo) and outcome measures (e.g., symptom relief vs. biomarker reduction).
  • Sensitivity Analysis : Exclude low-quality studies (e.g., those lacking isotopic verification) to assess robustness of conclusions. Document excluded datasets transparently .

What statistical approaches are critical for dose-response modeling of this compound in preclinical studies?

Answer:

  • Nonlinear Mixed-Effects Modeling (NLMEM) : Account for inter-individual variability in drug response.
  • Benchmarking : Compare EC50_{50} values across deuterated and non-deuterated cohorts using ANOVA with post-hoc Tukey tests.
  • Software Tools : Utilize Phoenix WinNonlin or Monolix for curve fitting, ensuring alignment with ICH GCP E6(R3) guidelines for data integrity .

How can researchers validate the isotopic purity of this compound in stability studies?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm deuterium incorporation at specific positions (e.g., methyl groups).
    • Isotopic Ratio Mass Spectrometry (IRMS) : Quantify D/HD/H ratios to verify ≥98% purity.
  • Stability-Indicating Methods : Use forced degradation studies (e.g., exposure to heat/light) with HPLC-UV to monitor deuterium loss over time. Reference ISO guidelines for isotopic standards .

What strategies mitigate bias in observational studies exploring this compound’s long-term safety?

Answer:

  • Blinding : Ensure pathologists assessing histopathology are blinded to treatment groups.
  • Propensity Score Matching : Adjust for covariates (e.g., baseline renal function) to reduce selection bias.
  • Ethical Audits : Regularly review adverse event reporting protocols per Declaration of Helsinki principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.